molecular formula C16H18ClNO B1328275 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine CAS No. 946727-57-7

2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine

Cat. No. B1328275
CAS RN: 946727-57-7
M. Wt: 275.77 g/mol
InChI Key: KLFGPVJNOOECEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds with tert-butyl groups, such as those mentioned in the provided papers, often involves the introduction of the tert-butyl group to the aromatic ring through various chemical reactions. For example, the synthesis of 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, as described in the first paper, includes the addition of bulky tert-butyl groups to the phenolate moiety, which can influence the solubility and crystallization behavior of the compound . This information suggests that the synthesis of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine would likely involve similar considerations regarding the steric effects of the tert-butyl group.

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl and chlorophenyl groups can be complex, as indicated by the crystal structure determinations discussed in the papers. For instance, the single crystal X-ray diffraction method was used to confirm the structure of a related compound, which was further characterized by IR, 1H, and 13C NMR spectroscopy . These techniques are crucial for understanding the molecular structure and could be applied to analyze the structure of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine.

Chemical Reactions Analysis

The chemical reactions involving tert-butyl and chlorophenyl groups can lead to various interactions, such as hydrogen bonding and π-π stacking, as seen in the second paper . These interactions are significant as they can affect the overall stability and reactivity of the compound. The presence of the tert-butyl group can also influence the electronic properties of the aromatic system, potentially affecting the reactivity of the phenoxy and chlorophenyl groups in 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl and chlorophenyl groups can be deduced from the provided papers. The bulky tert-butyl groups can lead to decreased solubility and may affect the melting point and other physical properties . The presence of chlorophenyl groups can contribute to the compound's polarity and potential for forming hydrogen bonds, as seen in the π-stacked chain of hydrogen-bonded dimers . These properties are essential for understanding the behavior of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine in different environments and could be used to predict its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Characterization of Polyimides

  • A novel diamine derived from 2-tert-butylaniline and 4,4′-oxydiphenol, similar in structure to the queried compound, was used to synthesize polyimides with enhanced solubility in organic solvents and excellent thermal stability (Li et al., 2016).

Steric Effects in Organic Reactions

  • Studies on the steric effects in the formylation reaction of dialkylphenols (including tert-butyl groups) show the formation of different by-products due to the influence of alkyl groups (Huang et al., 2008).

Structural Characterization of Molecular Compounds

  • Research involving compounds structurally similar to the queried chemical, such as 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one, focused on understanding the hydrogen-bonded structures and π-π stacking interactions in these molecules (Portilla et al., 2011).

Electrochemical Oxidation Studies

  • The electrochemical behavior of phenols with tert-butyl groups, such as 2,6-di-tert-butyl-4-isopropylphenol, has been explored to understand the oxidation processes and the formation of various oxidative products (Richards & Evans, 1977).

Future Directions

The future directions for research on “2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine” could include further investigation into its effects on the reproductive system of vertebrates , as well as exploration of its potential applications in various fields.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-16(2,3)11-7-9-12(10-8-11)19-15-13(17)5-4-6-14(15)18/h4-10H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFGPVJNOOECEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.